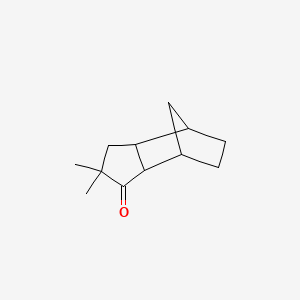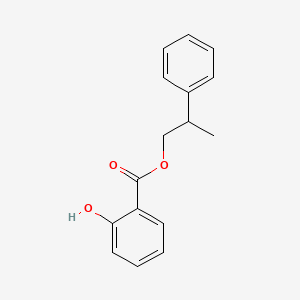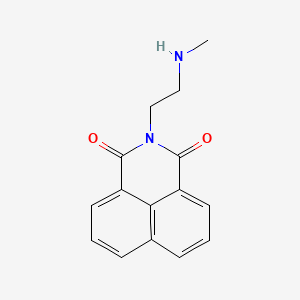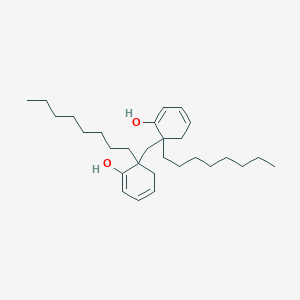
Octahydrodimethyl-4,7-methano-1H-indenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydrodimethyl-4,7-methano-1H-indenone is a chemical compound with the molecular formula C12H18O . It is known for its unique structure, which includes a methano bridge and multiple hydrogenated rings. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
The synthesis of octahydrodimethyl-4,7-methano-1H-indenone involves several steps. One common method includes the hydrogenation of a precursor compound under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Octahydrodimethyl-4,7-methano-1H-indenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
Octahydrodimethyl-4,7-methano-1H-indenone is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its potential biological activities and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of octahydrodimethyl-4,7-methano-1H-indenone involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application .
Comparación Con Compuestos Similares
Octahydrodimethyl-4,7-methano-1H-indenone can be compared with similar compounds such as:
Octahydrodimethyl-4,7-methano-1H-indene: This compound has a similar structure but lacks the ketone functional group, resulting in different reactivity and applications.
4,7-Methano-1H-indene, octahydro-2-methyl-: Another related compound with variations in the substitution pattern, leading to distinct chemical properties.
This compound stands out due to its unique combination of structural features and functional groups, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
94021-63-3 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
4,4-dimethyltricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C12H18O/c1-12(2)6-9-7-3-4-8(5-7)10(9)11(12)13/h7-10H,3-6H2,1-2H3 |
Clave InChI |
ATUUICDEYFQCRY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2C3CCC(C3)C2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















